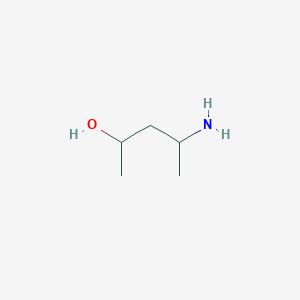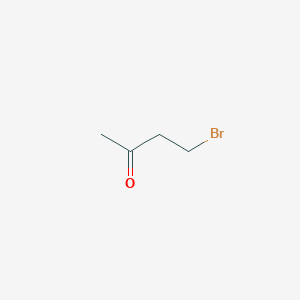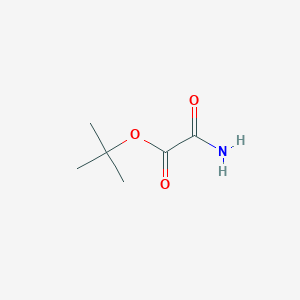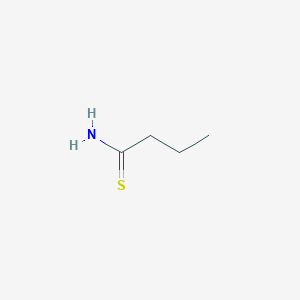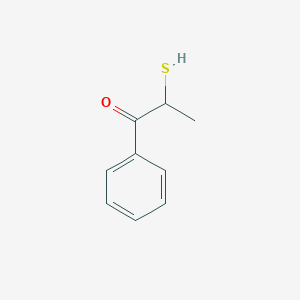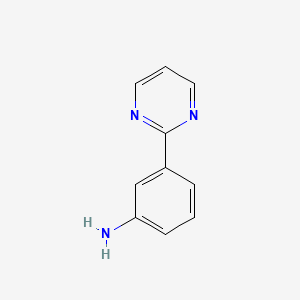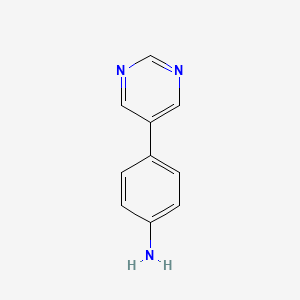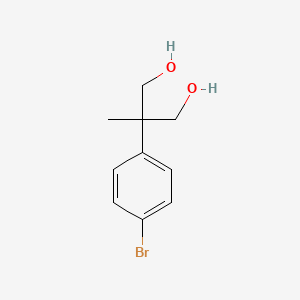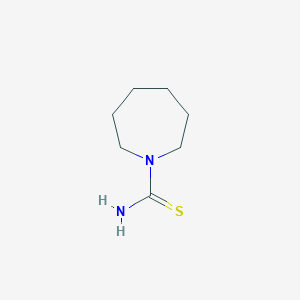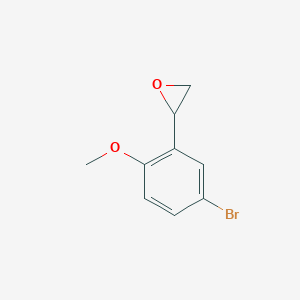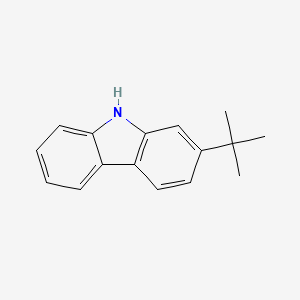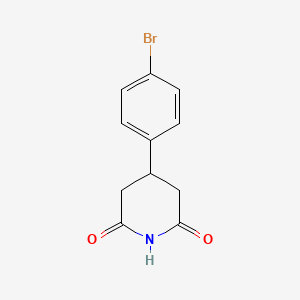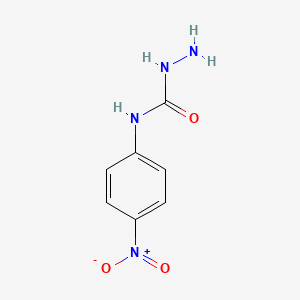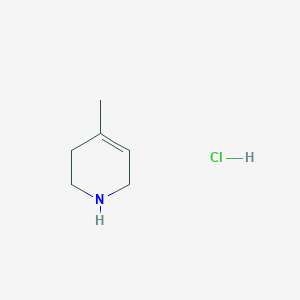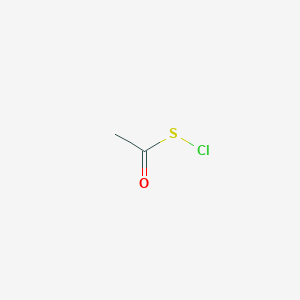
1-(Chlorosulfanyl)-1-oxoethane
Overview
Description
1-(Chlorosulfanyl)-1-oxoethane, also known as Chlorosulfonyl isocyanate (CSI), is a versatile reagent in organic synthesis . It is represented as ClS(O)2-N=C=O and consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O). Because of its resulting electrophilicity, the use of CSI in chemical synthesis requires relatively inert solvents such as chlorocarbons, acetonitrile, and ethers .
Synthesis Analysis
CSI is prepared by treating cyanogen chloride with sulfur trioxide, the product being distilled directly from the reaction mixture . The addition reaction of CSI with 2-ethyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione resulted in the formation of ylidenesulfamoyl chloride .Molecular Structure Analysis
The structure of CSI is represented as ClS(O)2-N=C=O. It consists of two electron-withdrawing components, the chlorosulfonyl group (SO2Cl) and the isocyanate group (-N=C=O) . The structure of organic compounds, including their absolute configuration, is extremely critical to the activity of medicines, aroma chemicals, and agrochemicals .Chemical Reactions Analysis
The molecule has two electrophilic sites, the carbon and the S(VI) center . CSI has been employed for the preparation of β-lactams, some of which are medicinally important . Other reactions of CSI include cycloaddition to alkynes to give 1,2,3-oxathiazine-2,2-dioxide-6-chlorides and conversion of primary alcohols to carbamates .Physical And Chemical Properties Analysis
The physical and chemical properties of CSI include a colorless liquid appearance, a density of 1.626 g/cm3, a melting point of -44 °C, and a boiling point of 107 °C . It decomposes in water and is soluble in chlorocarbons and acetonitrile .Scientific Research Applications
Bioremediation and Environmental Cleanup
Microbial Dehalorespiration with Vicinal Dichlorinated Alkanes : Research has shown the potential of using specific microbial strains, like Desulfitobacterium dichloroeliminans, for the bioremediation of chlorinated compounds like 1,2-dichloroethane. This approach could be effective for in-situ detoxification in contaminated groundwater sites (De Wildeman et al., 2003).
Bioelectrochemical Systems for Decontamination : Studies have demonstrated that microbial fuel cells (MFCs) can effectively degrade 1,2-dichloroethane while generating electricity. This innovative approach not only removes the contaminant but also provides a renewable energy source (Pham et al., 2009).
Industrial Applications
Synthesis of Dichloroethanones : In the chemical industry, the chlorination of 1-arylethanones to produce 1-aryl-2,2-dichloroethanones is a significant reaction. This process has practical applications in the synthesis of fine chemicals (Terent’ev et al., 2004).
Catalysis and Chemical Reactions : Certain catalysts, like CrOx/LaSrMnCoO6, have been shown to be effective in the oxidation of 1,2-dichloroethane. These catalysts are promising for efficient destruction of chlorinated volatile organic compounds in industrial settings (Tian et al., 2019).
Atmospheric Studies
- Atmospheric Hydroxyl Radical Studies : Research involving 1,1,1-trichloroethane has provided insights into the behavior of atmospheric hydroxyl radicals, crucial for understanding air pollutant degradation and climate change impacts (Prinn et al., 2001).
Safety And Hazards
CSI is toxic, corrosive, flammable, and reacts violently with water . It is classified as a flammable liquid (Category 2) and an aspiration hazard (Category 1) .
Relevant Papers The relevant papers for CSI can be found and explored using academic paper search and recommendation systems . These systems can provide a comprehensive and complete overview of current research and developments related to CSI.
properties
IUPAC Name |
S-chloro ethanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClOS/c1-2(4)5-3/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWTVOZZMFLZRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60499532 | |
| Record name | 1-(Chlorosulfanyl)-1-oxoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Chlorosulfanyl)-1-oxoethane | |
CAS RN |
6405-82-9 | |
| Record name | 1-(Chlorosulfanyl)-1-oxoethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60499532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



